molecular formula C10H14ClNO4 B8102219 2,3-Dimethoxy-4,5-methylenedioxybenzylamine hydrochloride

2,3-Dimethoxy-4,5-methylenedioxybenzylamine hydrochloride

Cat. No. B8102219
M. Wt: 247.67 g/mol
InChI Key: RENDCNNAOZWBCF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4,5-methylenedioxybenzylamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO4 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Synthetic Organic Chemistry

2,3-Dimethoxy-4,5-methylenedioxybenzylamine hydrochloride finds application in synthetic organic chemistry. For instance, it has been used in the synthesis of various compounds. One study demonstrated its use in the synthesis of (±) tetrahydropalmatine, (±) canadine, (±) stylopine, and (±) sinactine through lithiation reactions. The process involved treating N,N-dimethyl-3,4-dimethoxy- and methylenedioxybenzylamines with paraformaldehyde, ultimately leading to the formation of protoberberine alkaloids (Narasimhan, Mali, & Kulkarni, 1983).

Role in Chemical Analysis Techniques

Another important application of this compound is in chemical analysis techniques. For example, 3,4-Dimethoxybenzylamine has been identified as a highly sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in plasma by high-performance liquid chromatography (Ishida, Takada, & Yamaguchi, 1997).

Utilization in Nanotechnology

In nanotechnology, derivatives of this compound are used. One study reported the use of N,N-bis(2-hydroxybenzyl)alkylamines (benzoxazine dimers), related to the compound , as novel ligands for cerium(III) ion. These were used to create nano-structured ceria (CeO2) through thermal decomposition of the Ce(III)-benzoxazine dimer complexes (Veranitisagul et al., 2011).

properties

IUPAC Name

(6,7-dimethoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7;/h3H,4-5,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDCNNAOZWBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CN)OCO2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.